molecular formula C17H14ClNO2 B11835797 4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol CAS No. 80143-63-1

4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol

Cat. No.: B11835797
CAS No.: 80143-63-1
M. Wt: 299.7 g/mol
InChI Key: MXMRLZQEICIHAA-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorobenzyl group and a methoxy group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoquinolines.

Scientific Research Applications

4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol can be compared with other similar compounds, such as:

The uniqueness of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol lies in its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties.

Properties

CAS No.

80143-63-1

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol

InChI

InChI=1S/C17H14ClNO2/c1-21-17-8-15-12(6-11-2-4-14(18)5-3-11)9-19-10-13(15)7-16(17)20/h2-5,7-10,20H,6H2,1H3

InChI Key

MXMRLZQEICIHAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=C(C2=C1)CC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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